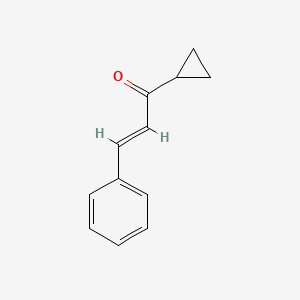

(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one

CAS No.: 54454-40-9

Cat. No.: VC16054411

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54454-40-9 |

|---|---|

| Molecular Formula | C12H12O |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | (E)-1-cyclopropyl-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2/b9-6+ |

| Standard InChI Key | OIPDQFASJNLEME-RMKNXTFCSA-N |

| Isomeric SMILES | C1CC1C(=O)/C=C/C2=CC=CC=C2 |

| Canonical SMILES | C1CC1C(=O)C=CC2=CC=CC=C2 |

Introduction

(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one, also known as cyclopropyl chalcone, is an organic compound belonging to the class of α,β-unsaturated carbonyl compounds. It features a cyclopropyl group attached to a phenylpropene structure, making it a significant compound in medicinal chemistry and organic synthesis. This compound is characterized by its chemical formula C12H12O and a molecular weight of 172.22308 g/mol .

Synthesis Methods

The synthesis of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one can be achieved through various methods, including cyclopropanation reactions involving ketones and enones. These reactions often require controlled conditions, such as specific temperatures and solvents, to optimize yields. For instance, using sodium hydride in a dimethyl sulfoxide/tetrahydrofuran mixture has been shown to yield high amounts of the desired product under controlled conditions.

Chemical Reactivity

As an α,β-unsaturated carbonyl compound, (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one participates in typical reactions such as Michael Addition. Its reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the steric effects introduced by the cyclopropyl ring.

Analytical Techniques

The characterization of (2E)-1-cyclopropyl-3-phenylprop-2-en-1-one often involves analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods are crucial for confirming the compound's structure and understanding its chemical properties.

Potential Applications

(2E)-1-cyclopropyl-3-phenylprop-2-en-1-one has potential applications in medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a valuable compound for further research into biological activities and therapeutic uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume